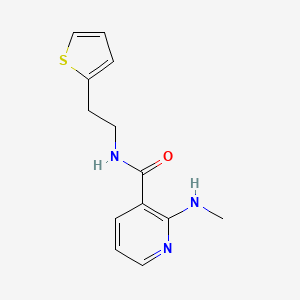![molecular formula C15H23N3O B7554670 (3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7554670.png)
(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone, also known as DEPM, is a chemical compound that has been widely researched for its potential use in the field of neuroscience. This compound is a potent and selective blocker of the nicotinic acetylcholine receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.
作用機序
(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone acts as a competitive antagonist of the nicotinic acetylcholine receptor, which means that it binds to the receptor site and prevents the binding of acetylcholine. This results in a decrease in the activity of the receptor and a subsequent decrease in the release of neurotransmitters such as dopamine and glutamate. This mechanism of action has been shown to be effective in reducing the symptoms of various neurological disorders such as Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the release of dopamine and glutamate in the striatum, which is involved in the regulation of movement and reward. This has been shown to be effective in reducing the symptoms of Parkinson's disease and addiction. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone has several advantages as a tool for studying the nicotinic acetylcholine receptor. It is a potent and selective antagonist, which means that it can be used to study the specific effects of the receptor without affecting other neurotransmitter systems. It is also relatively stable and easy to handle, which makes it a valuable tool for in vitro and in vivo studies. However, this compound also has some limitations. It has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects. It also has limited solubility in water, which may make it difficult to use in some experimental settings.
将来の方向性
There are several future directions for research on (3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone. One area of interest is the role of the nicotinic acetylcholine receptor in addiction and withdrawal. This compound has been shown to be effective in reducing the symptoms of addiction, but further research is needed to understand the underlying mechanisms. Another area of interest is the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to have anti-inflammatory effects, which may be useful in reducing the neuroinflammation associated with these diseases. Finally, there is interest in developing more potent and selective nicotinic acetylcholine receptor antagonists based on the structure of this compound. These compounds may have improved efficacy and fewer side effects compared to existing drugs.
合成法
The synthesis of (3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone involves a series of chemical reactions that require specialized equipment and expertise. The first step involves the reaction of 2-ethylaminopyridine with 3,5-dimethylpiperidin-1-ylcarbonyl chloride in the presence of a base such as triethylamine. This results in the formation of the intermediate (3,5-dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]carbonyl chloride, which is then treated with methanol to yield the final product, this compound.
科学的研究の応用
(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone has been extensively studied for its potential use in the field of neuroscience. It has been shown to be a potent and selective blocker of the nicotinic acetylcholine receptor, which is involved in various physiological and pathological processes such as learning and memory, addiction, and neurodegenerative diseases. This compound has been used in a variety of in vitro and in vivo studies to investigate the role of the nicotinic acetylcholine receptor in these processes.
特性
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-4-16-14-8-13(5-6-17-14)15(19)18-9-11(2)7-12(3)10-18/h5-6,8,11-12H,4,7,9-10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHYVLLZIJWLBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=C1)C(=O)N2CC(CC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid](/img/structure/B7554591.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7554598.png)
![3-[(2-Methoxycyclopentyl)amino]-2-methylpropanenitrile](/img/structure/B7554604.png)


![(5Z)-3-butyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7554632.png)

![N-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B7554643.png)
![2-[(E)-2-pyridin-2-ylethenyl]-1,3-benzothiazole](/img/structure/B7554645.png)



![[6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7554672.png)
![(E)-1-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)prop-2-en-1-one](/img/structure/B7554674.png)